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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanamine

CAS No.: 74877-07-9

Cat. No.: B1306573

Get Quote

Physicochemical Profiling, Synthesis Strategies, and
Analytical Characterization[1]
Executive Summary
1-(3,4-Dichlorophenyl)ethanamine (CAS: 74877-07-9) is a critical chiral building block in the

synthesis of central nervous system (CNS) therapeutics.[1] With a molecular weight of 190.07

g/mol , this primary amine serves as a pharmacophore scaffold for sigma (

) receptor ligands and monoamine reuptake inhibitors. While structurally homologous to the
sertraline side chain, it functions distinctively as a resolving agent and a precursor for
"sertraline-like" analogs and phenethylamine derivatives.

This guide provides a comprehensive technical analysis of the molecule, detailing its

physicochemical properties, validated synthesis routes via reductive amination, optical

resolution protocols using mandelic acid, and rigorous HPLC/MS analytical methods.[1]
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Understanding the fundamental properties of 1-(3,4-Dichlorophenyl)ethanamine is essential

for formulation and assay development.[1] The presence of two chlorine atoms imparts

significant lipophilicity and a characteristic isotopic signature in mass spectrometry.

Table 1: Core Physicochemical Data
Property Value Technical Context

Molecular Weight 190.07 g/mol

Monoisotopic mass is 189.

[1]01. Essential for MS

quantitation.

Molecular Formula

C

H

Cl

N

Nitrogen rule applies (odd

mass for [M+H]

).[1]

CAS Number (Racemic) 74877-07-9 General research grade.[1]

CAS (S)-Enantiomer 150025-93-7
Biologically active scaffold for

specific CNS targets.[1]

CAS (R)-Enantiomer 150520-10-8
Often used as a control in

chiral binding assays.[1]

LogP (Predicted) ~2.6 – 2.9
Moderate lipophilicity; crosses

blood-brain barrier (BBB).

pKa (Base) ~9.5

Protonated at physiological

pH; suitable for salt formation

(HCl, Mandelate).[1]

Physical State Colorless to pale yellow oil

Darkens upon oxidation; store

under inert gas (Ar/N

).[1]
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The synthesis of 1-(3,4-Dichlorophenyl)ethanamine typically proceeds via the reductive

amination of 3,4-dichloroacetophenone.[1] For pharmaceutical applications requiring high

enantiomeric excess (ee), a subsequent optical resolution step utilizing chiral acids is standard.

[1]

Route A: Reductive Amination (Racemic)
This route is preferred for bulk production due to atom economy and the availability of the

ketone precursor.

Precursor: 3,4-Dichloroacetophenone.[1]

Reagents: Ammonium formate (source of NH

and H

), RuCl

(PPh

)

catalyst, or NaBH

CN with NH

OAc.[1]

Mechanism: Formation of the ketimine intermediate followed by in situ hydride transfer.

Route B: Optical Resolution (Chiral Purification)
To isolate the biologically relevant (S)-enantiomer, classical resolution with Mandelic Acid is the

industry standard.[1]

Resolving Agent: (S)-(+)-Mandelic acid.[1]

Solvent System: Ethanol/Water or Ethyl Acetate.

Protocol: The racemic amine is treated with 0.5 equivalents of (S)-mandelic acid. The

diastereomeric salt of the (S)-amine crystallizes preferentially due to lower solubility, leaving
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the (R)-enriched amine in the mother liquor.[1]

Visualization: Synthesis & Resolution Workflow
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Figure 1: Step-wise synthesis from acetophenone precursor to optically pure amine via

reductive amination and diastereomeric salt resolution.

Analytical Characterization Protocols
Validating the identity and purity of 1-(3,4-Dichlorophenyl)ethanamine requires a multi-modal

approach. The molecular weight (190.07) is confirmed via Mass Spectrometry, while purity is

assessed via HPLC.

High-Performance Liquid Chromatography (HPLC)
Objective: Quantify chemical purity and detect ketone impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

Mobile Phase A: 0.1% H

PO

in Water (Buffer pH ~2.5).[1]

Mobile Phase B: Acetonitrile (ACN).[1]

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.[2][3][4]
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Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).[1]

Retention Logic: The amine will elute earlier than the less polar 3,4-dichloroacetophenone

precursor.[1]

Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and isotopic pattern.

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Target Ion: [M+H]

= 190.07.[1]

Isotopic Pattern: Due to two Chlorine atoms (

Cl and

Cl), the spectrum will show a characteristic 9:6:1 intensity ratio for peaks at m/z 190, 192,
and 194.[1]

m/z 190 (M+H,

Cl

)[1]

m/z 192 (M+H,

Cl

Cl)[1]

m/z 194 (M+H,

Cl

)[1]

Visualization: Analytical Decision Tree
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Figure 2: Analytical workflow for validating the molecular weight and purity of the synthesized

amine.

Pharmaceutical Applications
While often associated with the synthesis of Sertraline (Zoloft), 1-(3,4-
Dichlorophenyl)ethanamine is distinct from the tetralone-derived amine used in commercial

Sertraline production.[1] Its primary utility lies in:

Sigma (

) Receptor Ligands: The 3,4-dichlorophenyl moiety is a "privileged structure" for binding to

receptors, which are targets for antidepressant and antipsychotic therapies.[1]
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Chiral Resolution Agents: The enantiopure amine is used to resolve chiral acids via

diastereomeric salt formation.

Fragment-Based Drug Discovery: Used as a lipophilic amine fragment to probe the S1

pocket of monoamine transporters (SERT/DAT).

Safety & Handling (MSDS Highlights)
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Handling: Use in a fume hood. Wear nitrile gloves.[1] Avoid dust formation if handling the

hydrochloride salt.

References
PubChem. (2025).[1] 1-(3,4-Dichlorophenyl)ethanamine Compound Summary. National

Library of Medicine. [Link]

Organic Chemistry Portal. (2024).[1] Reductive Amination: Synthesis of Primary Amines.

[Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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